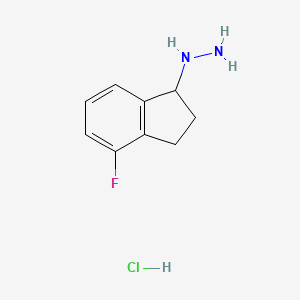

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride

Beschreibung

(4-Fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride (CAS: 1909319-75-0) is a fluorinated indenyl hydrazine derivative with the molecular formula C₉H₁₂ClFN₂ and a molecular weight of 202.66 g/mol . Structurally, it features a dihydroindene core substituted with a fluorine atom at the 4-position and a hydrazine group at the 1-position, protonated as a hydrochloride salt. Its IUPAC name is this compound, and it is typically supplied as a powder under ambient storage conditions .

Eigenschaften

IUPAC Name |

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)12-11;/h1-3,9,12H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTXSMPKIPSUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1NN)C=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride typically involves the reaction of 4-fluoroindanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

4-fluoroindanone+hydrazine hydrateHCl, reflux(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have indicated that hydrazine derivatives, including (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride, exhibit promising anticancer properties. For instance, a study demonstrated that hydrazone derivatives of hydrazine show significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is attributed to its influence on microtubule organization and cellular localization within the nucleus .

MAO-B Inhibition

Another notable application is in the development of monoamine oxidase B (MAO-B) inhibitors. A comparative molecular field analysis (CoMFA) study highlighted that certain hydrazine derivatives could serve as potential MAO-B inhibitors, which are crucial in treating neurological disorders like Parkinson's disease. The study provided predictive models for the activity of these compounds based on their structural features .

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, particularly in micellar formulations. Research indicates that drug-loaded micelles containing hydrazine derivatives can enhance the bioavailability and efficacy of therapeutic agents. The micelles demonstrated effective drug release profiles and improved antiproliferative activities against cancer cells .

Fluorescent Probes

This compound has also been explored as a component in fluorescent probes for detecting hydrazine and related compounds. These probes utilize the unique properties of hydrazine derivatives to provide dual-response fluorescence detection capabilities, which are valuable in environmental monitoring and analytical chemistry .

Case Studies

Wirkmechanismus

The mechanism of action of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydrazine group can form reactive intermediates that may interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Indenyl Hydrazine/Analogues

Key Observations :

- Substituent Effects : The hydrazine group in the target compound distinguishes it from amine or hydroxyl analogues, which may influence reactivity (e.g., nucleophilicity) and downstream applications. Hydrazines are often used in heterocycle synthesis (e.g., pyrazolines), while amines are common in bioactive molecule scaffolds .

- Fluorination Pattern: Monofluoro substitution (4-position) in the target compound contrasts with difluoro derivatives (e.g., 5,7-difluoro), which may alter electronic properties and binding affinity in pharmaceutical contexts .

Substituted Phenylhydrazine Hydrochlorides

Key Observations :

- Backbone Complexity : The dihydroindene backbone in the target compound provides steric and electronic differences compared to simpler phenyl or benzyl hydrazines. This may enhance rigidity and influence binding in drug-receptor interactions .

- Functional Group Diversity : Methoxy or benzyl substituents in analogues expand utility in diverse reactions (e.g., cyclization to form pyrazolines or pyrimidines) .

Pharmacologically Active Analogues

Research Findings and Data

- Synthetic Yields : Analogues like 6,8-difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HCl are synthesized in 51% yield, indicating moderate efficiency for fluorinated indene derivatives .

- Spectroscopic Characterization : Hydrazine hydrochlorides are typically characterized via FT-IR, NMR, and mass spectrometry, with UPLC-MS retention times (e.g., tR = 1.31 min for a related compound) aiding purity assessment .

- Thermal Stability: No direct data are provided, but related hydrazine hydrochlorides (e.g., (4-ethylphenyl)hydrazine HCl) are stable under ambient conditions, suggesting comparable behavior for the target compound .

Biologische Aktivität

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on recent research findings.

- Molecular Formula : C9H11FN2·HCl

- Molecular Weight : 202.66 g/mol

- IUPAC Name : (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine; hydrochloride

- CAS Number : 1909319-75-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroindanone with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The general reaction scheme is as follows:

The precise mechanism of action for this compound remains partially elucidated. It is believed to interact with specific molecular targets within biological systems, potentially forming reactive intermediates that affect cellular components and signaling pathways .

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Compounds with hydrazine functionalities have been reported to induce apoptosis in cancer cells by disrupting microtubule assembly and affecting cell cycle progression. For instance, studies on related hydrazones have shown effectiveness against several cancer cell lines including breast and lung cancers .

Case Studies

A notable case study evaluated the effects of hydrazone derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase . While direct studies on this compound are scarce, its structural similarities suggest potential for similar activities.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| 4-Fluoroindanone | Precursor | Used in synthesis of hydrazine derivatives |

| Indane Derivatives | Antimicrobial | Various levels of antibacterial activity |

| Hydrazone Derivatives | Anticancer | Apoptosis induction in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.